molecular formula C18H19NO5S2 B2934208 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 2034334-28-4

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2934208
CAS No.: 2034334-28-4
M. Wt: 393.47
InChI Key: JKBUPMIDFJKILQ-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a structurally novel synthetic compound of significant interest in preclinical neuropharmacology research. Its core research value lies in its function as a potent and selective negative allosteric modulator of the NMDA (N-methyl-D-aspartate) receptor, specifically targeting GluN2B-containing subtypes. This mechanism is critically important for investigators studying synaptic plasticity, learning and memory, and neurological disorders. Research indicates that this compound can effectively modulate NMDA receptor currents, providing a valuable tool for dissecting the specific contributions of GluN2B subunits to neuronal signaling and survival. Its application is pivotal in experimental models investigating the pathophysiology of conditions such as schizophrenia, depression, and neurodegenerative diseases, where NMDA receptor hypofunction or dysfunction is implicated. The unique heterocyclic structure, incorporating furan and thiophene rings, contributes to its distinct pharmacodynamic profile and blood-brain barrier permeability, making it a key chemical probe for in vivo studies. This sulfonamide derivative enables researchers to explore novel therapeutic pathways for CNS disorders by selectively inhibiting GluN2B, a strategy aimed at mitigating the neurotoxic side effects associated with pan-NMDA receptor antagonists.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S2/c1-13-11-14(23-2)7-8-15(13)26(21,22)19-12-18(20,16-5-3-9-24-16)17-6-4-10-25-17/h3-11,19-20H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBUPMIDFJKILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound that integrates various structural motifs, including furan and thiophene rings, a methoxy group, and a sulfonamide moiety. This unique combination of functional groups suggests potential biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H18_{18}N2_{2}O4_{4}S, with a molecular weight of approximately 346.4 g/mol. The compound's structure can be represented as follows:

Chemical Structure

Structural Features

FeatureDescription
Furan Ring A five-membered aromatic ring containing oxygen, contributing to the compound's reactivity and potential interactions with biological targets.
Thiophene Ring A five-membered aromatic ring containing sulfur, which may enhance the compound's pharmacological properties.
Sulfonamide Group Known for its antibacterial properties, this group can interact with various biological targets.
Methoxy Group Enhances lipophilicity, potentially improving bioavailability.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, sulfonamides are widely recognized for their antibacterial effects. The presence of both furan and thiophene rings in this compound may enhance its activity against various pathogens.

Case Studies

  • Antibacterial Activity : A study on structurally related compounds showed minimum inhibitory concentrations (MICs) against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as E. coli ranging from 20 to 70 µM . The dual heterocyclic structure of our compound could potentially yield similar or enhanced activity.
  • Cytotoxicity Testing : In vitro assays demonstrated low cytotoxicity for related compounds, with CC50 values exceeding 100 µM in Vero and MDCK cells . This suggests that while the compound may be effective against certain pathogens, it exhibits a favorable safety profile.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with target proteins, potentially inhibiting their function.
  • Receptor Interaction : The furan and thiophene rings may participate in π–π stacking interactions with receptor sites, influencing signaling pathways.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available furan and thiophene derivatives. Key steps include:

  • Formation of Intermediate : Reaction between furan derivatives and thiophene derivatives under basic conditions.
  • Hydroxylation and Sulfonation : Introduction of hydroxyl and sulfonamide groups to achieve the final structure.

Comparative Analysis

A comparative analysis was conducted on related compounds to assess biological activity:

Compound NameStructureMIC (µM)Notes
Compound A[Structure A]20Effective against S. aureus
Compound B[Structure B]40Effective against E. coli
N-(2-(furan-2-yl)-...)[Current Compound]TBDPotentially more effective due to unique structure

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Heterocyclic Groups
Target Compound C₁₈H₁₉NO₅S₂ ~393.5 4-methoxy, 2-methyl (benzene); hydroxyethyl (side chain) Furan-2-yl, thiophen-2-yl
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide C₁₇H₁₄F₃NO₅S₂ 433.4 4-trifluoromethoxy (benzene); hydroxyethyl (side chain) Furan-2-yl, thiophen-2-yl
3-Chloro-N-(...)-4-methoxybenzenesulfonamide C₁₇H₁₆ClNO₅S₂ 413.9 3-chloro, 4-methoxy (benzene); hydroxyethyl (side chain) Furan-2-yl, thiophen-2-yl
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-oxo-...pyrroloquinoline-8-sulfonamide C₁₉H₁₈N₂O₄S₂ 444.5 Pyrroloquinoline sulfonamide core; hydroxyethyl (side chain) Furan-2-yl, thiophen-3-yl

Key Observations:

The 3-chloro substituent in introduces steric and electronic effects distinct from the methyl group in the target compound, possibly altering reactivity in substitution or binding interactions .

Heterocyclic Variations :

  • Substitution of thiophen-3-yl () instead of thiophen-2-yl may alter molecular geometry and intermolecular interactions due to differences in ring orientation .

Spectral Characterization :

  • IR spectra of similar sulfonamides () show characteristic S=O stretches (~1350–1120 cm⁻¹) and NH/OH stretches (~3150–3600 cm⁻¹). The absence of C=O peaks in triazole derivatives () highlights the importance of tautomerism in structural validation .

Synthesis Pathways :

  • While direct synthesis details for the target compound are unavailable, and suggest feasible routes involving Friedel-Crafts alkylation, azide substitution, or coupling reactions, followed by purification via column chromatography .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide?

  • Methodological Answer : The synthesis typically involves coupling reactions between activated sulfonamide intermediates and substituted ethyl alcohols. For example:

Step 1 : Prepare the ethyl alcohol intermediate via nucleophilic substitution of 2-(furan-2-yl)-2-(thiophen-2-yl)ethanol with a suitable leaving group (e.g., tosylate).

Step 2 : React the intermediate with 4-methoxy-2-methylbenzenesulfonamide under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonamide bond.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water .

  • Key Data : Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) and confirm structure via 1H^1H-NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Mo-Kα radiation, θ range 2.5–25°). Example: Similar sulfonamides show orthorhombic crystal systems with Z = 4 .
  • Spectroscopy :
  • 1H^1H-NMR: Identify furan (δ 6.2–6.5 ppm), thiophene (δ 7.1–7.4 ppm), and methoxy protons (δ 3.8 ppm).
  • IR: Confirm sulfonamide S=O stretches at 1150–1350 cm⁻¹ .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound when scaling up?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, optimize coupling reaction at 60°C in DMF with 1.5 eq. of base.
  • Flow Chemistry : Implement continuous-flow systems to enhance mixing and reduce side reactions (e.g., Omura-Sharma-Swern oxidation principles) .
    • Data Contradiction Note : Higher temperatures (>70°C) may degrade the furan moiety, requiring trade-offs between reaction speed and yield .

Q. What strategies resolve conflicting spectral data for impurities in the final product?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., distinguish thiophene vs. furan protons).
  • LC-MS/MS : Identify trace impurities (e.g., dehydroxylated byproducts) with m/z +16 or -18 deviations from the parent ion.
  • Computational Chemistry : Compare experimental 13C^{13}C-NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Q. What biological activity hypotheses are testable for this compound?

  • Methodological Answer :

  • Target Prediction : Use molecular docking (e.g., AutoDock Vina) to screen against sulfonamide-binding enzymes (e.g., carbonic anhydrase, kinase inhibitors).
  • In Vitro Assays : Test antimicrobial activity (MIC assays) or anti-inflammatory effects (COX-2 inhibition) based on structural analogs with 4-methoxybenzenesulfonamide moieties .

Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?

  • Methodological Answer :

  • HPLC-UV Validation :
  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : 50:50 acetonitrile/0.1% formic acid.
  • Validation Parameters : Linearity (R² >0.99), LOD (0.1 µg/mL), LOQ (0.3 µg/mL).
  • Recovery Studies : Spike serum samples at 1–100 µg/mL and assess recovery (85–115%) .

Q. What are the stereochemical considerations for the hydroxyethyl group in this compound?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column, 90:10 hexane/isopropanol) to separate enantiomers.
  • Dynamic Kinetic Resolution : Employ asymmetric catalysts (e.g., Ru-BINAP) during synthesis to favor the R-configuration .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Forced Degradation : Expose to heat (60°C), light (ICH Q1B), and humidity (75% RH) for 14 days. Monitor via HPLC for degradation products (e.g., sulfonic acid derivatives).
  • Recommendation : Store at -20°C in amber vials under argon to prevent oxidation of the thiophene ring .

Q. What computational tools predict reactivity trends for modifying the furan or thiophene moieties?

  • Methodological Answer :

  • DFT Calculations : Optimize transition states for electrophilic substitution (e.g., Fukui indices to identify reactive sites on furan).
  • MD Simulations : Model solvation effects in DMSO/water mixtures to guide functionalization strategies .

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